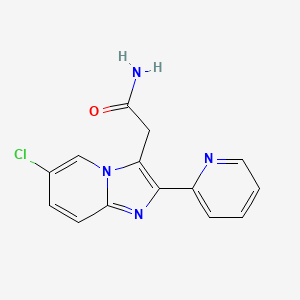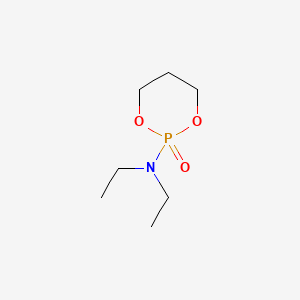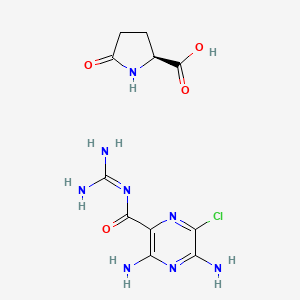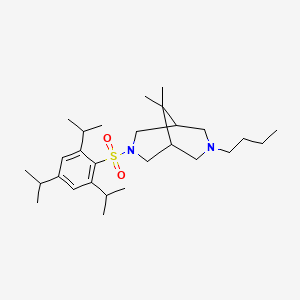
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Diazabicyclo(331)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane: A simpler analog without the butyl, dimethyl, and sulfonyl substituents.
3,7-Dimethyl-3,7-diazabicyclo(3.3.1)nonane-2,6-dione-1,5-dicarboxylic acid: A structurally related compound with different functional groups.
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo(3.3.1)nonane: A phosphine ligand with a similar bicyclic structure.
Uniqueness
The uniqueness of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- lies in its specific substituents, which confer distinct chemical and physical properties. These unique features make it suitable for specialized applications in various fields of research and industry.
特性
CAS番号 |
120465-66-9 |
|---|---|
分子式 |
C28H48N2O2S |
分子量 |
476.8 g/mol |
IUPAC名 |
3-butyl-9,9-dimethyl-7-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C28H48N2O2S/c1-10-11-12-29-15-23-17-30(18-24(16-29)28(23,8)9)33(31,32)27-25(20(4)5)13-22(19(2)3)14-26(27)21(6)7/h13-14,19-21,23-24H,10-12,15-18H2,1-9H3 |
InChIキー |
IVFZHBHHHSDQGF-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




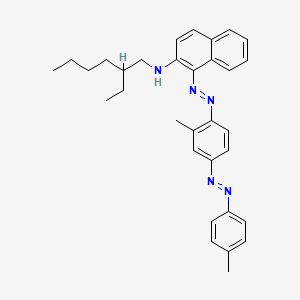
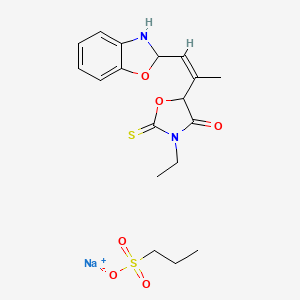
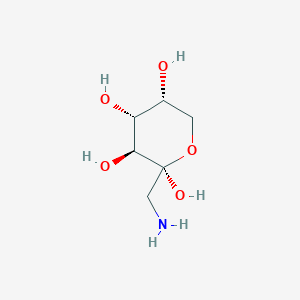

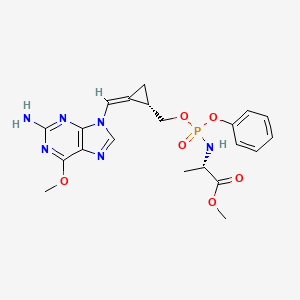
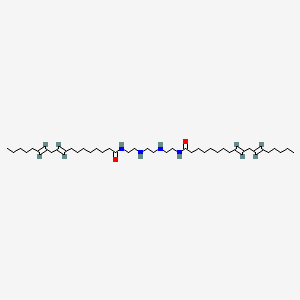

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
